trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
Overview
Description
Trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a useful research compound. Its molecular formula is C40H34BrNO2P2Pd and its molecular weight is 809 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Suzuki–Miyaura Cross-Coupling
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is effectively used as a catalyst in the Suzuki–Miyaura coupling of various alkenyl tosylates with alkenyl MIDA boronates. This process benefits from the slow release conditions of MIDA boronates, enhancing reactivity, especially with less activated alkenyl tosylates (Lüthy & Taylor, 2012).
Synthesis of [2,6-Bis(2-oxazolinyl)phenyl]palladium Complexes
In the synthesis of [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes, trans-Bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, a related compound, is prepared by reacting 2-bromoisophthalic acid with Pd(PPh3)4. This yields the Phebox-Pd complexes with significant efficiency (Kimura & Uozumi, 2008).
Catalytic Activities in Sonogashira Coupling Reactions
Two palladium(II) nitroaryl complexes, including a variant of trans-bromo(bis(triphenylphosphine)palladium(II), demonstrate catalytic efficiency in Sonogashira coupling reactions. These reactions can be performed at moderate temperatures using these palladium(II) complexes as catalysts, showing significant thermal stability and emission properties (Huq et al., 2016).
In the Synthesis of rNHC Complexes
The compound is utilized in the synthesis of unique cationic carbene complexes. These complexes, involving trans-bromo(2-methyl-2,6-dihydroisoquinolin-6-ylidene)bis(triphenylphosphine)palladium(II) triflate, are synthesized through oxidative substitution and characterized by NMR and X-ray crystallographic studies (Schuster & Raubenheimer, 2006).
Preparation of β-Carbonylvinylpalladium(II) Complexes
This compound is also instrumental in the preparation of various β-carbonylvinylpalladium(II) complexes derived from 2-chlorovinyl ketones and tetrakis(triphenylphosphine)palladium(0). These complexes exhibit stability, especially those with cyclic β-carbonylvinyl groups (Onishi, Yamamoto & Hiraki, 1978).
Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds
The compound plays a role in the synthesis and characterization of new trans-bis(triphenylphosphine)(o-allenyl)-platinum(II) and -palladium(II) halides. These compounds exhibit distinct molecular structures and isomerization properties (Wouters et al., 1994).
As a Precatalyst for Suzuki Cross-Coupling
It serves as a precatalyst in Suzuki cross-coupling reactions. Its role is vital in the efficient synthesis of cross-coupled products, showcasing its stability and reactivity under various conditions (Fairlamb et al., 2004).
Mechanism of Action
Target of Action
The primary target of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is the formation of carbon-carbon bonds . This compound acts as a catalyst in various coupling reactions, facilitating the formation of these bonds.
Mode of Action
This compound functions as a catalyst in several types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process. The compound’s mode of action involves the formation of a complex with the reactants, lowering the activation energy required for the reaction and thus increasing the reaction rate.
Biochemical Pathways
The compound is involved in various biochemical pathways related to the formation of carbon-carbon bonds. These include the Suzuki-Miyaura cross-coupling reaction, the Stille coupling reaction, and other types of coupling reactions . The downstream effects of these reactions are the formation of new organic compounds.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds . This is particularly useful in the field of organic chemistry for the synthesis of complex organic molecules.
Properties
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34BrNO2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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